(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol
Overview
Description
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol is a chemical compound with the molecular formula C6H9FO. It is a fluorinated derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and high strain energy. The introduction of a fluorine atom and a hydroxymethyl group into the bicyclo[1.1.1]pentane framework enhances its chemical properties, making it a valuable building block in synthetic chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol typically involves radical fluorination techniques. One common method includes the reaction of bicyclo[1.1.1]pentane with a fluorinating agent under controlled conditions. For example, a biphasic reaction mixture of NaOH in THF:H2O can be used to facilitate the fluorination process .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form fluorinated hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN)
Major Products:
Oxidation: Fluorinated aldehydes or carboxylic acids.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is explored for its potential use in drug discovery, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties .
Mechanism of Action
The mechanism of action of (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol involves its interaction with molecular targets through its fluorine atom and hydroxymethyl group. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to target proteins and enzymes. The hydroxymethyl group can undergo metabolic transformations, influencing the compound’s pharmacokinetics and biological activity .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent structure without fluorine or hydroxymethyl groups.
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol: A chlorinated analog with similar properties.
(3-Bromobicyclo[1.1.1]pentan-1-yl)methanol: A brominated analog with distinct reactivity
Uniqueness: (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This enhances its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKHOYUFVZFMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262852-01-7 | |
Record name | (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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